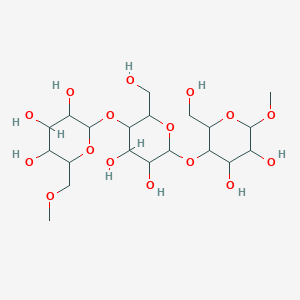
Amberlite CG-50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amberlite CG-50 is a crosslinked methacrylic type of weakly acidic cation exchange resin powder. It is characterized by a high concentration of carboxylic groups, which serve as the ion exchange sites of the resin . This compound is widely used in various applications, including chromatography and ion exchange processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amberlite CG-50 is synthesized through the polymerization of methacrylic acid and divinylbenzene. The polymerization process involves the formation of a crosslinked network, which provides the resin with its unique properties. The reaction conditions typically include the use of initiators such as benzoyl peroxide or azobisisobutyronitrile, and the polymerization is carried out at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is carefully controlled to ensure the desired particle size and distribution. After polymerization, the resin is washed, dried, and converted to the hydrogen form, which is the active form used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Amberlite CG-50 undergoes several types of chemical reactions, including:
Ion Exchange Reactions: The carboxylic groups on the resin can exchange cations with other ions in solution.
Acid-Base Reactions: The weakly acidic nature of the resin allows it to participate in acid-base reactions.
Common Reagents and Conditions:
Ion Exchange Reactions: Common reagents include sodium chloride, potassium chloride, and other salts. The reactions are typically carried out in aqueous solutions at room temperature.
Acid-Base Reactions: Reagents such as hydrochloric acid and sodium hydroxide are used to regenerate the resin and adjust its pH.
Major Products Formed:
Ion Exchange Reactions: The major products are the exchanged ions and the regenerated resin.
Acid-Base Reactions: The products include water and the corresponding salts formed during the reaction.
Applications De Recherche Scientifique
Amberlite CG-50 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Amberlite CG-50 involves the exchange of cations between the resin and the solution. The carboxylic groups on the resin act as ion exchange sites, allowing the resin to bind and release cations based on their affinity and concentration. This process is driven by the principles of ion exchange equilibrium and selectivity .
Comparaison Avec Des Composés Similaires
Amberlite CG-50 is unique due to its high concentration of carboxylic groups and its weakly acidic nature. Similar compounds include:
Amberlite IRC-50: Another weakly acidic cation exchange resin with similar properties but different applications.
Amberlite IR-120: A strongly acidic cation exchange resin with sulfonic acid groups instead of carboxylic groups.
Amberlyst 15: A macroporous strongly acidic cation exchange resin used in different industrial applications.
This compound stands out due to its specific applications in chromatography and its ability to handle a wide range of cations in various conditions .
Propriétés
IUPAC Name |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O16/c1-30-5-8-9(23)10(24)13(27)19(34-8)35-17-7(4-22)33-20(15(29)12(17)26)36-16-6(3-21)32-18(31-2)14(28)11(16)25/h6-29H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZFEWWPMNSVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














